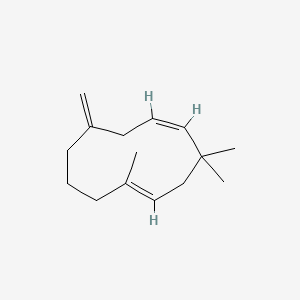
1,4,4-Trimethyl-8-methylenecycloundeca-1,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-humulene is a humulene.
科学的研究の応用
Thermal Rearrangements in Vinylcyclopropanes
Studies on thermal 1,5-hydrogen (retro-ene) rearrangements of silylmethylated vinylcyclopropanes reveal insights into diene formation processes. These studies demonstrate how the presence of silicon centers and their ligands influence both the rate and stereoselectivity of diene formation. This research highlights the role of silyl groups in facilitating hydrogen transfer through conformational arrangements that weaken cyclopropane ring bonds (Lin & Turos, 2001).
Synthesis of Trixagol
Research into the cyclization of dienes containing allylsilane has led to the synthesis of methylenecyclohexanes. The strong activating and directing influence of the trimethylsilyl group on the regioselectivity of this cyclization has been a significant finding, contributing to the synthesis of complex compounds like trixagol (Armstrong & Weiler, 1983).
Reactions with 2,3-Dichloro-5,6-Dicyanobenzoquinone
Investigations into the Diels–Alder reactions involving 1,5,5-Trimethyl-3-methylenecyclohexene and DDQ have provided valuable insights. These studies, including X-ray structure analysis, have helped determine the stereochemistry and side of the quinone molecule where addition occurs (Pointer, Wilford, & Hodder, 1969).
Applications in Polymerization
Research on the polymerization of cyclic dienes, such as 3-methylenecyclopentene, synthesized from myrcene through ring-closing metathesis, has revealed new methods in polymer science. The study explores various polymerization techniques, including radical, anionic, and cationic polymerizations, highlighting the potential for producing polymers with controlled molecular weight and regiochemistry (Kobayashi, Lu, Hoye, & Hillmyer, 2009).
特性
製品名 |
1,4,4-Trimethyl-8-methylenecycloundeca-1,5-diene |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1E,5Z)-1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6,10-11H,1,5,7-9,12H2,2-4H3/b11-6-,14-10+ |
InChIキー |
HAVYZKHVTLAPDZ-HNPFEXMKSA-N |
異性体SMILES |
C/C/1=C\CC(/C=C\CC(=C)CCC1)(C)C |
SMILES |
CC1=CCC(C=CCC(=C)CCC1)(C)C |
正規SMILES |
CC1=CCC(C=CCC(=C)CCC1)(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




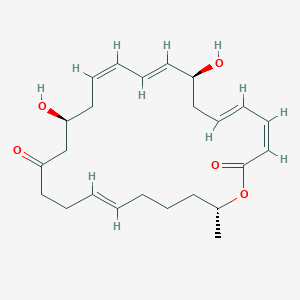
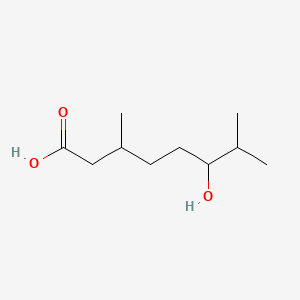
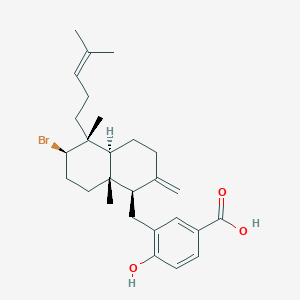
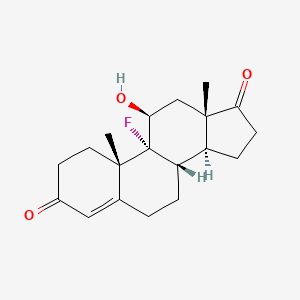
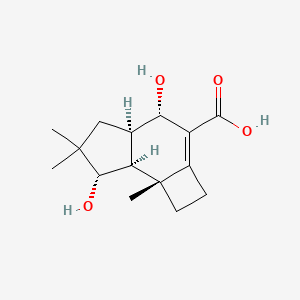
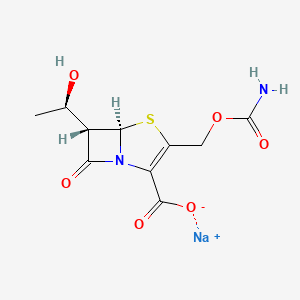
![Potassium;2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetate](/img/structure/B1264585.png)
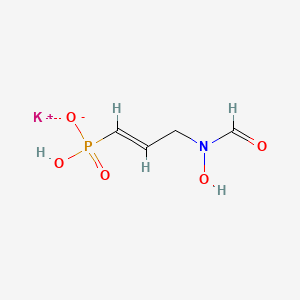

![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)
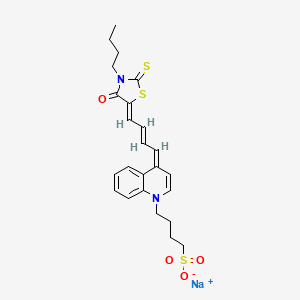

![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)